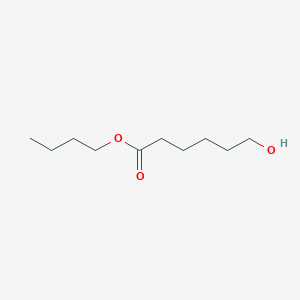

Butyl 6-hydroxyhexanoate

Vue d'ensemble

Description

Butyl 6-hydroxyhexanoate: is an organic compound with the molecular formula C₁₀H₂₀O₃. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its ester functional group, which is derived from 6-hydroxyhexanoic acid and butanol. It is often utilized in the synthesis of various chemical products due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The most common method for preparing Butyl 6-hydroxyhexanoate involves the esterification of 6-hydroxyhexanoic acid with butanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: Industrially, this compound can be produced using continuous esterification processes. These processes often employ fixed-bed reactors with acid catalysts and operate at elevated temperatures and pressures to achieve high yields and efficient production rates.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Butyl 6-hydroxyhexanoate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group in this compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution with desired nucleophiles.

Major Products Formed:

Oxidation: 6-hydroxyhexanoic acid.

Reduction: 6-hydroxyhexanol.

Substitution: Various substituted hexanoates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Polymers: Butyl 6-hydroxyhexanoate is used as a monomer in the synthesis of polyesters and polyhydroxyalkanoates, which are biodegradable polymers with applications in packaging and biomedical devices.

Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Biology and Medicine:

Drug Delivery Systems: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.

Biodegradable Implants: Polyesters derived from this compound are used in the fabrication of biodegradable implants and scaffolds for tissue engineering.

Industry:

Plasticizers: It is used as a plasticizer in the production of flexible plastics.

Coatings and Adhesives: The compound is utilized in the formulation of coatings and adhesives due to its ability to improve flexibility and adhesion properties.

Mécanisme D'action

Molecular Targets and Pathways:

Polymerization: Butyl 6-hydroxyhexanoate undergoes polymerization reactions to form polyesters. The hydroxyl and ester groups participate in condensation reactions, leading to the formation of long polymer chains.

Biodegradation: The ester bonds in the polymer chains can be hydrolyzed by enzymes such as lipases, leading to the breakdown of the polymer into its monomeric units, which are then metabolized by microorganisms.

Comparaison Avec Des Composés Similaires

Butyl 6-hydroxycaproate: Similar in structure but differs in the length of the carbon chain.

Hexyl 6-hydroxyhexanoate: Similar functional groups but with a different alkyl chain.

6-Hydroxyhexanoic acid: The parent acid of Butyl 6-hydroxyhexanoate.

Uniqueness:

Reactivity: this compound has a unique balance of reactivity and stability, making it suitable for various synthetic applications.

Biodegradability: The compound’s ability to form biodegradable polymers sets it apart from many other synthetic intermediates.

Activité Biologique

Butyl 6-hydroxyhexanoate (C₁₀H₂₀O₃) is an organic compound characterized by its ester functional group, derived from the reaction between 6-hydroxyhexanoic acid and butanol. This compound is primarily recognized for its applications in organic synthesis, particularly as a monomer in the production of biodegradable polymers. While specific biological activities of this compound are not extensively documented, emerging research suggests potential interactions with biological systems, particularly in the context of polymer biodegradation and biocompatibility.

This compound is a clear, colorless liquid that exhibits reactivity suitable for various chemical applications. The synthesis typically involves esterification, often using sulfuric acid as a catalyst under reflux conditions to ensure complete conversion of the reactants into the ester product.

Synthesis Methods

- Esterification Reaction : Involves the reaction of 6-hydroxyhexanoic acid with butanol.

- Oxidation and Reduction : Can undergo oxidation to form carboxylic acids or reduction to form alcohols, allowing for further functionalization.

Biodegradability

The ability of this compound to form polyesters such as polyhydroxyalkanoates (PHAs) is significant due to their biodegradability. PHAs produced from this compound have shown promising properties for medical applications, including drug delivery systems and biodegradable implants. The degradation process involves hydrolysis of ester bonds by enzymes like lipases, resulting in non-toxic monomeric units that can be metabolized by microorganisms .

Case Studies on Biocompatibility

Research has indicated that polymers derived from this compound exhibit excellent biocompatibility with various cell types. For instance:

- Poly(Hydroxybutyrate-co-Hydroxyhexanoate) (P(HB-co-HHx)) : This polymer demonstrates improved mechanical properties and biocompatibility compared to traditional PHB, making it suitable for applications in tissue engineering and regenerative medicine .

- Wound Healing Applications : Hydrogel formulations incorporating this compound have been studied for their efficacy in promoting wound healing in diabetic models, demonstrating enhanced cellular responses and tissue regeneration capabilities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Butyl 6-hydroxycaproate | Similar ester structure | Shorter carbon chain compared to this compound |

| Hexyl 6-hydroxyhexanoate | Similar functional groups | Different alkyl chain length |

| 6-Hydroxyhexanoic acid | Parent acid of this compound | Lacks the ester functionality |

| Tert-butyl 6-hydroxyhexanoate | Contains a tert-butyl group | Enhanced steric hindrance affecting reactivity |

This table highlights that while this compound shares structural similarities with other compounds, its unique balance of reactivity and stability makes it particularly suitable for synthetic applications and environmental sustainability efforts.

The biological activity of this compound can be attributed to its polymerization capabilities. The hydroxyl and ester groups participate in condensation reactions leading to long polymer chains. These polymers can undergo enzymatic hydrolysis, facilitating their breakdown into monomeric units that are metabolically accessible to microorganisms.

Propriétés

IUPAC Name |

butyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-9-13-10(12)7-5-4-6-8-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQMDSFVFKDZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60303-48-2 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-butyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60303-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80625159 | |

| Record name | Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15545-98-9 | |

| Record name | Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.